molecular formula C17H19N5O5S B2645687 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1904364-66-4

3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2645687
M. Wt: 405.43
InChI Key: KGBYMWBHBWWGHR-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are an important class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2- (4-Aminophenyl)benzimidazole is synthesized starting with o-phenylenediamines and carboxylic acids .


Molecular Structure Analysis

The benzimidazole nucleus is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of benzimidazole derivatives often involves reactions of o-phenylenediamines with carboxylic acids . The reaction proceeds readily in the presence of a strong dehydrating agent, such as polyphosphoric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline has been reported to have the following properties: IR (KBr) ν max /cm −1: 3,390 (NH benzimidazole); 3,278 (NH aminophenyl); 3,043 (CH arom); 2,922 (CH aliph); 1,673 (C=O); 1,603 (C=N), 1,548 (C=C arom) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with structures similar to "3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one" have been extensively studied for their synthetic routes and chemical reactivity. For instance, imidazole-based sulfonyl azides have been valuable in diazo-transfer reactions, offering a pathway to synthesize azides and diazo compounds efficiently. These reactions are crucial in organic synthesis for creating various heterocyclic compounds, including imidazoles and diazepines, which have potential applications in drug discovery and material science Potter et al., 2016.

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure and biological activity. Some benzimidazole derivatives are used as drugs and have been evaluated for their safety in humans .

Future Directions

Benzimidazole derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved potency, selectivity, and safety profiles .

properties

IUPAC Name

3-[2-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c23-16(11-22-13-4-1-2-5-14(13)27-17(22)24)20-6-3-7-21(9-8-20)28(25,26)15-10-18-12-19-15/h1-2,4-5,10,12H,3,6-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBYMWBHBWWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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